4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate
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Overview
Description
4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is a synthetic organic compound known for its versatile applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate typically involves the reaction of 4-chloro-2,5-dihydrothiophene-1,1-dioxide with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxido-dihydrothiophen ring to a fully reduced thiophene ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl N,N-diethylcarbamodithioate
Uniqueness
4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2S3/c1-3-11(4-2)9(14)15-8-6-16(12,13)5-7(8)10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVKTBDLJAUHAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=C(CS(=O)(=O)C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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